1-Amino-3-(5-bromofuran-3-yl)propan-2-one

Catalog No.
S13681746
CAS No.
M.F
C7H8BrNO2
M. Wt
218.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(5-bromofuran-3-yl)propan-2-one

Product Name

1-Amino-3-(5-bromofuran-3-yl)propan-2-one

IUPAC Name

1-amino-3-(5-bromofuran-3-yl)propan-2-one

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

InChI

InChI=1S/C7H8BrNO2/c8-7-2-5(4-11-7)1-6(10)3-9/h2,4H,1,3,9H2

InChI Key

PZVUTEKEUBGDKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CC(=O)CN)Br

1-Amino-3-(5-bromofuran-3-yl)propan-2-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a bromine atom. The molecular formula for this compound is C₉H₈BrN₁O₂, and it features an amino group and a ketone functionality, making it a versatile building block in organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its reactivity, allowing for various chemical transformations that can be exploited in synthetic applications.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: The furan ring can participate in oxidation or reduction reactions, altering its electronic properties and reactivity.
  • Coupling Reactions: It can engage in coupling reactions like Suzuki-Miyaura coupling, facilitating the synthesis of more complex organic molecules.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions.

1-Amino-3-(5-bromofuran-3-yl)propan-2-one exhibits potential biological activity owing to its structural features. Compounds containing furan rings are often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The bromine substitution may enhance these effects by improving binding affinity to biological targets. Research into similar compounds has shown that modifications at the furan position can significantly influence their biological properties.

The synthesis of 1-amino-3-(5-bromofuran-3-yl)propan-2-one can be achieved through several methods:

  • Bromination of Furan: Furan can be brominated using bromine or N-bromosuccinimide in a suitable solvent like dimethylformamide to yield 5-bromofuran.
  • Formation of the Amino Ketone: The brominated furan is then reacted with an appropriate amine and a ketone precursor under controlled conditions to form the desired product. This step may involve using bases such as potassium carbonate to facilitate the reaction.

Optimizations for yield and purity are often implemented in industrial settings, utilizing continuous flow reactors and automated synthesis platforms.

1-Amino-3-(5-bromofuran-3-yl)propan-2-one serves multiple applications:

  • Medicinal Chemistry: It acts as a building block for synthesizing novel therapeutic agents.
  • Organic Synthesis: The compound is utilized as an intermediate in creating more complex organic molecules.
  • Biological Studies: It aids in exploring biological pathways due to its structural characteristics.
  • Material Science: Potential applications in developing new materials with specific properties are being investigated.

Studies on the interactions of 1-amino-3-(5-bromofuran-3-yl)propan-2-one with various biological targets are essential for understanding its pharmacological potential. The compound may interact with enzymes or receptors, modulating their activity through mechanisms such as hydrogen bonding and π–π stacking. Such interactions can significantly influence its binding affinity and specificity towards biological targets, making it a candidate for further pharmacological studies.

Several compounds share structural similarities with 1-amino-3-(5-bromofuran-3-yl)propan-2-one. Here are some notable examples:

Compound NameStructureUnique Features
4-(5-bromofuran-2-yl)methylpiperazin-2-oneStructureContains a piperazine ring providing enhanced solubility and bioactivity.
4-(5-chlorofuran-2-yl)methylpiperazin-2-oneStructureChlorine substitution offers different reactivity profiles compared to bromine.
4-(5-methylfuran-2-yl)methylpiperazin-2-oneStructureMethyl group alters electronic properties influencing biological activity.

Uniqueness

The uniqueness of 1-amino-3-(5-bromofuran-3-yl)propan-2-one lies in its specific combination of functional groups and the presence of the bromine atom. This allows for selective substitution reactions that can generate a variety of derivatives, making it a valuable intermediate in both organic synthesis and medicinal chemistry. Its potential biological activities further enhance its significance in research and application development.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.97384 g/mol

Monoisotopic Mass

216.97384 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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